2-Amino-4-methoxybenzothiazole

Catalog No.
S661445
CAS No.
5464-79-9
M.F
C8H8N2OS
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methoxybenzothiazole

CAS Number

5464-79-9

Product Name

2-Amino-4-methoxybenzothiazole

IUPAC Name

4-methoxy-1,3-benzothiazol-2-amine

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)

InChI Key

YEBCRAVYUWNFQT-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)N

solubility

less than 1 mg/mL at 67.1° F (NTP, 1992)

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N

The exact mass of the compound 2-Amino-4-methoxybenzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28740. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-methoxybenzothiazole is a specialized heterocyclic building block characterized by a fused bicyclic benzothiazole core, an exocyclic amine at the 2-position, and an electron-donating methoxy group at the 4-position. As a beige crystalline solid with a melting point of 153–155 °C, it serves as a critical precursor in the synthesis of tridentate Schiff bases, fluorescent azacyanine dyes, and bioactive pharmaceutical intermediates. In procurement and material selection, its value is defined not just by the benzothiazole scaffold, but by the specific electronic and steric effects imparted by the 4-methoxy substitution, which fundamentally alters its basicity, coordination geometry, and downstream optical properties compared to its 6-methoxy and unsubstituted analogs [1].

Generic substitution of 2-amino-4-methoxybenzothiazole with its positional isomer, 2-amino-6-methoxybenzothiazole, or the unsubstituted 2-aminobenzothiazole, fundamentally alters both process manufacturability and downstream product performance. In procurement, selecting the 6-methoxy isomer for cyclic azacyanine synthesis will drastically change the reaction kinetics and yield, as the 4-methoxy group provides less stabilization to the extended pi-system during cyclization, dropping yields from ~60% to 27% [1]. Conversely, substituting with the cheaper unsubstituted analog will result in a catastrophic loss of optical performance in downstream dyes, reducing fluorescence quantum yields by over 75%[1]. Therefore, the 4-methoxy isomer must be strictly specified when balancing specific optical emission requirements against synthetic process yields.

Positional Isomer Influence on Ring-Closure Cyclization Yield

In the synthesis of cyclic azacyanine (CAC) dyes, the position of the electron-donating methoxy group drastically impacts ring stabilization and process yield. The 4-methoxy isomer (2-amino-4-methoxybenzothiazole) yields 27% product, whereas 6-substituted analogs or halogenated variants (e.g., 2-amino-6-chlorobenzothiazole) can yield up to 60%. The 4-methoxy group is less effective at stabilizing the extended pi-system during this specific diiodomethane cyclization compared to 6-position donors [1].

Evidence DimensionProduct yield in cyclic azacyanine synthesis
Target Compound Data27% yield
Comparator Or Baseline60% yield (2-amino-6-chlorobenzothiazole)
Quantified Difference55% relative reduction in yield due to 4-position electronic effects
ConditionsDiiodomethane cyclization, reflux

Guides process chemists in forecasting yields and selecting the correct positional isomer, highlighting that the 4-methoxy variant requires optimized reaction conditions compared to 6-substituted analogs.

Fluorescence Quantum Yield Enhancement in Downstream Dyes

While the 4-methoxy substitution presents specific cyclization challenges, it significantly enhances the optical properties of the resulting dyes. The CAC dye derived from 2-amino-4-methoxybenzothiazole exhibits a fluorescence quantum yield (ΦF) of 0.264 at λem = 474 nm. This represents at least a four-fold increase in fluorescence efficiency compared to the unsubstituted parent CAC dye, proving the necessity of the methoxy group for high-performance optical applications [1].

Evidence DimensionFluorescence quantum yield (ΦF)
Target Compound DataΦF = 0.264
Comparator Or BaselineUnsubstituted parent CAC dye (ΦF < 0.066)
Quantified Difference>4x higher quantum yield
ConditionsMeasured in DMSO at λmax = 400 nm

Justifies the procurement of the methoxy-substituted precursor over the cheaper unsubstituted analog for developing high-brightness fluorescent probes.

Electronic Modulation of Amine Basicity and Protonation

The presence of the electron-donating methoxy group at the 4-position increases the basicity of the exocyclic amine compared to the unsubstituted 2-aminobenzothiazole. Theoretical and experimental studies confirm that protonation preferentially occurs at the nitrogen atom of the amino group, with the methoxy group enriching the electron density of the ring system and altering its electrophilic reactivity profile [1].

Evidence DimensionRelative basicity and protonation site
Target Compound DataIncreased basicity, protonation at exocyclic -NH2
Comparator Or BaselineUnsubstituted 2-aminobenzothiazole (lower basicity)
Quantified DifferenceEnhanced electron density at the amine nitrogen
ConditionsDFT calculations (B3LYP) and experimental pKa correlation

Critical for formulation and synthesis planning, as the enhanced basicity dictates the compound's behavior in acid-base reactions and electrophilic substitutions.

Precursor Suitability for Tridentate Schiff Base Chelates

2-Amino-4-methoxybenzothiazole is highly effective for the synthesis of tridentate Schiff bases via condensation with 4-acetamidobenzaldehyde. Unlike simpler bidentate ligands, the resulting Schiff bases coordinate effectively with transition metals to form stable octahedral Zn(II) and Co(II) chelates, which are critical for developing advanced antimicrobial metallo-pharmaceuticals [1].

Evidence DimensionCoordination geometry
Target Compound DataForms tridentate ligands yielding octahedral [M(L)2]Cl2 complexes
Comparator Or BaselineSimpler amines forming bidentate or non-chelating structures
Quantified DifferenceEnables stable octahedral geometry vs lower-order coordination
ConditionsCondensation with 4-acetamidobenzaldehyde followed by Zn(II)/Co(II) complexation

Proves its suitability as a specialized building block for bioactive metallo-pharmaceuticals requiring stable octahedral coordination.

Synthesis of High-Brightness Fluorescent Azacyanine Dyes

Directly downstream of its high fluorescence quantum yield (ΦF = 0.264), 2-amino-4-methoxybenzothiazole is the preferred precursor for synthesizing advanced cyclic azacyanine dyes. It is selected when optical brightness is prioritized over raw cyclization yield, making it ideal for high-end biological imaging probes and optical sensors [1].

Development of Bioactive Metallo-Pharmaceuticals

Due to its ability to form stable tridentate Schiff bases, this compound is utilized in the synthesis of octahedral Zn(II) and Co(II) chelates. These metal complexes are heavily researched for their enhanced antimicrobial and antifungal properties, making the 4-methoxy variant a critical starting material in inorganic medicinal chemistry [2].

Optimization of Antituberculosis Drug Scaffolds

The compound serves as a key amine donor in the synthesis of nitrofuranylamides. Its specific basicity and steric profile allow for effective coupling with 5-nitrofuran-2-carbonyl chloride, yielding derivatives that are actively screened for MIC activity against M. tuberculosis, providing a distinct structural vector compared to standard anilinylamides[3].

Physical Description

2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992)

XLogP3

2

Appearance

Powder

Melting Point

307 to 311 °F (NTP, 1992)

UNII

7E3D8644F2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5464-79-9

Wikipedia

4-methoxy-2-aminobenzothiazole

Dates

Last modified: 08-15-2023
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020

Explore Compound Types